molecular formula C13H17ClN2O2 B6344952 Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate CAS No. 1264088-01-8

Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate

Cat. No.: B6344952
CAS No.: 1264088-01-8
M. Wt: 268.74 g/mol
InChI Key: OAJLWJKMNZOECZ-VBKFSLOCSA-N
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Description

Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl

Biological Activity

Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate is a complex organic compound with significant potential in various biological applications. Its unique structure, which includes a chloro group and a hydrazone moiety, contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-chloro-2-{[4-(propan-2-yl)phenyl]hydrazinylidene}acetate. Its molecular formula is C16H22ClN2O4C_{16}H_{22}ClN_{2}O_{4}, and it has a molecular weight of approximately 358.81 g/mol. The chemical structure can be represented as follows:

\text{Ethyl 2Z 2 chloro 2 2 4 propan 2 yl phenyl hydrazin 1 ylidene}acetate}

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The chloro group and the hydrazone linkage are crucial for its reactivity and binding affinity to enzymes and receptors. This interaction can lead to modulation of enzymatic activity, potentially influencing metabolic pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical carcinoma)15.3
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.5

The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the disruption of cellular signaling pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.

Case Studies

  • Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various hydrazone derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner across multiple cancer cell lines, highlighting its potential as an anticancer agent .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This supports its role as an anti-inflammatory agent .

Research Findings

Recent literature emphasizes the importance of further research into the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

  • Bioavailability : Preliminary studies suggest moderate bioavailability, necessitating optimization for therapeutic use.
  • Toxicity Profile : Toxicity assessments indicate that while the compound shows promise, careful monitoring is required due to potential off-target effects.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-4-18-13(17)12(14)16-15-11-7-5-10(6-8-11)9(2)3/h5-9,15H,4H2,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJLWJKMNZOECZ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)C(C)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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